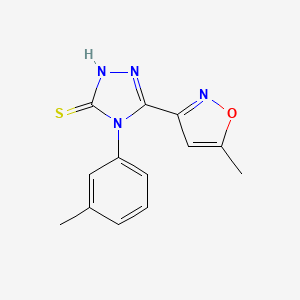![molecular formula C19H23ClN2O2S B4267420 1-(3-chlorophenyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4267420.png)
1-(3-chlorophenyl)-4-[(4-propylphenyl)sulfonyl]piperazine
Overview
Description
1-(3-chlorophenyl)-4-[(4-propylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-683 and has been studied extensively for its pharmacological properties.
Scientific Research Applications
TAK-683 has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have a high affinity for the neurokinin-3 receptor (NK3R), which is involved in the regulation of several physiological processes, including reproductive function, anxiety, and cardiovascular function. TAK-683 has been studied as a potential treatment for conditions such as endometriosis, polycystic ovary syndrome, and anxiety disorders.
Mechanism of Action
TAK-683 acts as an antagonist of the NK3R, blocking the binding of the neuropeptide substance P to the receptor. This inhibition of the NK3R signaling pathway leads to a decrease in the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), which are involved in the regulation of reproductive function. TAK-683 has also been shown to have anxiolytic effects, possibly through its modulation of the NK3R pathway.
Biochemical and Physiological Effects
TAK-683 has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to decrease the size of endometriotic lesions, reduce the number of ovarian cysts, and decrease anxiety-like behaviors. TAK-683 has also been shown to decrease the levels of GnRH and LH in the blood, leading to a decrease in reproductive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-683 is its high affinity for the NK3R, making it a potent tool for studying the role of this receptor in various physiological processes. TAK-683 is also readily available in large quantities, making it suitable for use in lab experiments. However, one limitation of TAK-683 is its specificity for the NK3R, which limits its use in studying other receptors or signaling pathways.
Future Directions
There are several future directions for research on TAK-683. One area of focus is on its potential therapeutic applications in conditions such as endometriosis and anxiety disorders. Further studies are needed to determine the efficacy and safety of TAK-683 in humans. Another area of research is on the role of the NK3R pathway in cardiovascular function, which may have implications for the treatment of hypertension and other cardiovascular conditions. Additionally, further studies are needed to determine the specificity of TAK-683 for the NK3R and its potential interactions with other receptors or signaling pathways.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-(4-propylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-2-4-16-7-9-19(10-8-16)25(23,24)22-13-11-21(12-14-22)18-6-3-5-17(20)15-18/h3,5-10,15H,2,4,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTBWUAENOOLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(6-chloro-2-phenyl-4-quinolinyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4267343.png)
![3-({2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4267348.png)
![methyl 5-ethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4267353.png)
![4-ethyl-N-(2-methoxyphenyl)-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4267359.png)
![2-(3-butoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4267373.png)
![ethyl 2-[(2,2-dimethylbutanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4267380.png)
![6-bromo-2-(3-ethoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4267381.png)
![3,4-dimethyl-6-({2-[2-(3-methylphenoxy)propanoyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4267394.png)
![methyl 4-{[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4267398.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4267406.png)
![propyl 4-(2,4-dimethylphenyl)-5-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4267407.png)
![6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4267414.png)

![5-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B4267436.png)